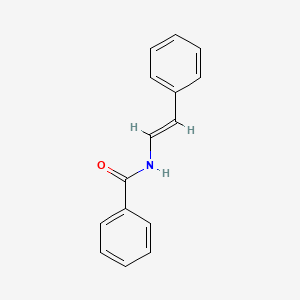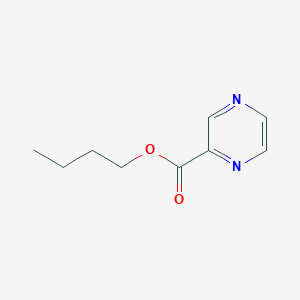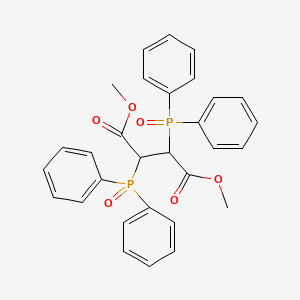
Dimethyl 2,3-bis(diphenylphosphoryl)butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2,3-bis(diphenylphosphoryl)butanedioate is an organophosphorus compound known for its unique chemical structure and properties. This compound is characterized by the presence of two diphenylphosphoryl groups attached to a butanedioate backbone, making it a valuable molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,3-bis(diphenylphosphoryl)butanedioate typically involves the reaction of diphenylphosphine oxide with dimethyl butanedioate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques to obtain the final product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2,3-bis(diphenylphosphoryl)butanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the phosphoryl groups to phosphine groups.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diphenylphosphoryl derivatives, while reduction can produce phosphine-containing compounds. Substitution reactions can lead to a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
Dimethyl 2,3-bis(diphenylphosphoryl)butanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a drug delivery system.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of dimethyl 2,3-bis(diphenylphosphoryl)butanedioate involves its interaction with molecular targets through its phosphoryl groups. These interactions can lead to the formation of stable complexes with metals or other molecules, influencing various chemical and biological pathways. The compound’s ability to act as a ligand and form coordination complexes is central to its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 2,3-bis(diphenylphosphino)butanedioate
- Dimethyl 2,3-bis(diphenylphosphoryl)succinate
- Dimethyl 2,3-bis(diphenylphosphoryl)glutarate
Uniqueness
Dimethyl 2,3-bis(diphenylphosphoryl)butanedioate is unique due to its specific structural arrangement and the presence of two diphenylphosphoryl groups. This unique structure imparts distinct chemical reactivity and properties, making it valuable in specialized applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
38243-43-5 |
|---|---|
Fórmula molecular |
C30H28O6P2 |
Peso molecular |
546.5 g/mol |
Nombre IUPAC |
dimethyl 2,3-bis(diphenylphosphoryl)butanedioate |
InChI |
InChI=1S/C30H28O6P2/c1-35-29(31)27(37(33,23-15-7-3-8-16-23)24-17-9-4-10-18-24)28(30(32)36-2)38(34,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27-28H,1-2H3 |
Clave InChI |
GMEGOIULRIXJBT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C(C(=O)OC)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-amino-1H-imidazol-5-yl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B14657415.png)
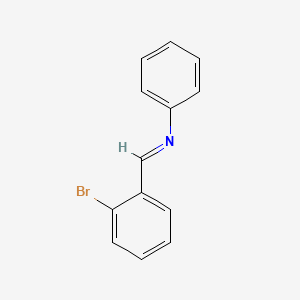

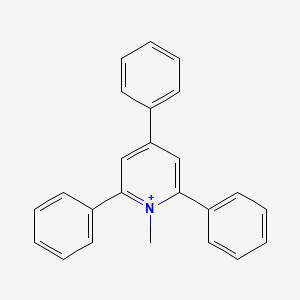


![1-[(E)-2-(benzenesulfonyl)ethenyl]-3-nitrobenzene](/img/structure/B14657454.png)
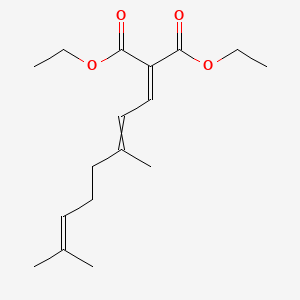
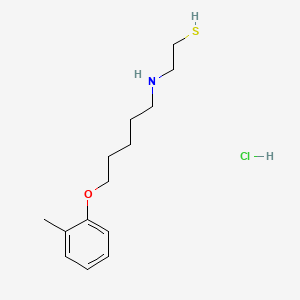
![5-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14657479.png)
![1h-Furo[2,3-f]indazole](/img/structure/B14657492.png)
